3-Chloro-4-isopropylpyridine
Description
3-Chloro-4-isopropylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and an isopropyl group at the 4-position of the aromatic ring. Despite its theoretical utility, the lack of accessible supply restricts its practical use in research compared to structurally related compounds.
Properties
CAS No. |
90731-99-0 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 |
InChI Key |
RSCZXKBJQCTPCI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)Cl |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-4-methylpyridine
Structural Features :
- Substitution: Chlorine at position 3, methyl group at position 4.
Commercial Availability :
6-Chloro-4-hydroxypyrimidine
Structural Features :
- Substitution: Chlorine at position 6, hydroxyl group at position 4.
- Key Difference : Pyrimidine core (two nitrogen atoms) versus pyridine (one nitrogen), altering electronic properties and hydrogen-bonding capabilities.
Commercial Availability :
- Listed under CAS No. 4765-77-9, with identified uses in manufacturing and laboratory settings .
General Comparison of Substituent Effects
Research Findings and Practical Implications
- Steric Effects : The isopropyl group in this compound introduces significant steric hindrance, which may limit its utility in reactions requiring precise spatial alignment (e.g., metal-catalyzed coupling). By contrast, 3-Chloro-4-methylpyridine’s methyl group offers a balance between stability and reactivity .
- Availability Constraints : The discontinued status of this compound underscores the importance of accessible analogs like 3-Chloro-4-methylpyridine for ongoing research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
